N-Methyl-1-(methylthio)-2-nitroethenamine
Description
Contextual Significance as a Research Subject
The primary significance of N-Methyl-1-(methylthio)-2-nitroethenamine in academic and industrial research lies in its role as a crucial precursor in the synthesis of various pharmaceutical compounds. cymitquimica.comchemdad.com It is prominently identified as an intermediate in the preparation of the H2 receptor antagonists Ranitidine (B14927) and Nizatidine. chemicalbook.comchemdad.comlookchem.com Its utility extends to its function as a versatile building block for creating a diversity of heterocyclic compounds. rsc.orgrsc.org Researchers have utilized this compound (often abbreviated as NMSM) in the synthesis of complex molecules such as pyrano[2,3-c]pyrazol-6-amines and 6-methoxy-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine. chemicalbook.comchemdad.comlookchem.com
The structure of this compound, featuring a nitro group, an enamine, and a methylthio group, makes it a valuable synthon for constructing more complex molecular architectures. rsc.org Its reactivity allows for its use in various chemical transformations, including domino reactions and multi-component reactions, to produce spiroxindoles and other heterocyclic systems. rsc.org The compound is also referred to as Ranitidine EP Impurity K, highlighting its connection to the pharmaceutical industry. cymitquimica.comcymitquimica.comsigmaaldrich.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C4H8N2O2S |
| Molecular Weight | 148.18 g/mol cymitquimica.com |
| CAS Number | 61832-41-5 chemicalbook.com |
| Appearance | Light orange to Yellow to Green powder to crystal chemicalbook.comchemdad.com |
| Melting Point | 112-118 °C chemicalbook.comchemdad.comlookchem.com |
| Boiling Point (Predicted) | 236.5±35.0 °C chemicalbook.comchemdad.com |
| Density (Predicted) | 1.199±0.06 g/cm3 chemicalbook.comchemdad.com |
| IUPAC Name | (E)-N-methyl-1-methylsulfanyl-2-nitroethenamine nih.gov |
This table contains data sourced from multiple chemical suppliers and databases.
Historical Perspective of Enaminone and Nitroenamine Chemistry
The study of this compound is situated within the broader fields of enaminone and nitroenamine chemistry. Enaminones are versatile synthetic intermediates characterized by an amino group linked through a carbon-carbon double bond to a carbonyl group. scielo.br This "push-pull" electronic system, where the amine group donates electron density and the carbonyl group withdraws it, imparts stability and unique reactivity to these molecules. scielo.br The synthetic potential of enaminones has been recognized for a long time, with the first general review on the topic published in 1977. researchgate.net They serve as valuable building blocks for a wide array of carbocyclic and heterocyclic compounds. researchgate.net
Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, are nucleophilic at the alpha-carbon due to a key resonance form. masterorganicchemistry.com This nucleophilicity allows them to react with various electrophiles. masterorganicchemistry.com The chemistry of enaminones combines the characteristics of enamines with the electrophilicity of enones, making them highly versatile in organic synthesis. scielo.br
Nitroenamines, also known as nitro-1,1-enediamines (EDAMs), and their derivatives like this compound (NMSM), are recognized as attractive and useful synthetic building blocks. rsc.orgrsc.org These compounds are instrumental in the synthesis of a wide range of heterocyclic and fused heterocyclic compounds, many of which are found in natural and synthetic drugs. rsc.orgrsc.org The development of synthetic methods, such as the condensation of nitromethane (B149229) with carbon disulfide, has provided access to precursors for these valuable synthons. rsc.org The study of nitrosamines, organic compounds often formed from the reaction of nitrous acid with secondary amines, also provides a relevant chemical context. wikipedia.org The discovery of their formation and properties dates back to the mid-20th century, with initial concerns arising from their biological activity. wikipedia.orgnih.gov This historical research into related nitrogen-containing functional groups has contributed to the understanding and application of compounds like nitroenamines in modern organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-methylsulfanyl-2-nitroethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHPXZGXNYYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272519 | |
| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61832-41-5 | |
| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61832-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for N Methyl 1 Methylthio 2 Nitroethenamine
Established Synthetic Pathways
The primary and most documented route to N-Methyl-1-(methylthio)-2-nitroethenamine involves a multi-step process that begins with simple precursors and culminates in a highly functionalized alkene.
Condensation Reactions in this compound Synthesis
The foundational step in the synthesis of this compound is a condensation reaction. nih.govgoogle.com The most common method involves the condensation of nitromethane (B149229) with carbon disulfide, typically facilitated by a base like potassium hydroxide (B78521) (KOH) in an ethanol (B145695) solvent. nih.govrsc.org This reaction forms a key intermediate salt. A patent for this process highlights a method comprising the condensation reaction of nitromethane, dithiocarbonic anhydride, and potassium hydroxide. google.com The resulting product from this initial condensation is then methylated to produce the direct precursor for the final product. nih.govrsc.org
Precursors and Intermediate Compounds in this compound Synthesis
The synthesis of this compound relies on a set of well-defined precursors and a crucial intermediate. The initial reactants are typically nitromethane and carbon disulfide. benthamdirect.com Following the initial condensation, an alkylating agent such as dimethyl sulfate (B86663) is used to form the key intermediate, 1,1-bis(methylthio)-2-nitroethylene (B140038). nih.govrsc.org This compound is also referred to as nitro ketene (B1206846) dithioacetal. rsc.orgbenthamdirect.com
The final step is the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine (B109427). benthamdirect.com This proceeds as a single-step, catalyst-free nucleophilic substitution where the methylamine displaces one of the methylthio groups to yield the final this compound product. This amination reaction can sometimes lead to the formation of a bis-amino substituted byproduct, 1,1-bis(methylamino)-2-nitroethylene, if a second molecule of methylamine reacts. benthamdirect.com
Table 1: Key Precursors and Intermediates
| Compound Name | Role | Chemical Formula |
|---|---|---|
| Nitromethane | Starting Material | CH₃NO₂ |
| Carbon Disulfide | Starting Material | CS₂ |
| Dimethyl Sulfate | Methylating Agent | (CH₃)₂SO₄ |
Catalytic Approaches in this compound Synthesis
While the synthesis of this compound itself can be performed without a catalyst, the compound is a valuable building block for creating a diverse range of heterocyclic derivatives through catalyst-assisted reactions. nih.govrsc.orgresearchgate.net These reactions are often categorized as either metal-catalyzed or organocatalytic. nih.govrsc.org
Metal-Catalyzed Syntheses Involving this compound Derivatives
Various metal catalysts have been effectively employed in multi-component reactions starting from this compound to synthesize complex molecules. rsc.orgresearchgate.net Indium salts, such as Indium(III) triflate (In(OTf)₃) and Indium(III) chloride (InCl₃), are noted for their low toxicity and efficacy in these transformations. rsc.org In(OTf)₃ catalyzes the reaction between this compound and 3-formylchromone, resulting in azaxanthone derivatives with yields up to 88%. nih.govrsc.org Similarly, InCl₃ is used to produce spiroxindoles from the reaction of isatins, pyrazoles, and this compound. researchgate.net Other metal catalysts like zinc chloride (ZnCl₂) and copper(I) chloride (CuCl) have also been utilized. rsc.orgresearchgate.net
Table 2: Examples of Metal-Catalyzed Synthesis of Derivatives
| Catalyst | Reactants | Product Type | Yield | Reference(s) |
|---|---|---|---|---|
| In(OTf)₃ | This compound, 3-formylchromone | Azaxanthone derivatives | Up to 88% | nih.govrsc.org |
| ZnCl₂ | This compound, Aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one | Pyranoquinoline derivatives | Not specified | rsc.orgresearchgate.net |
| InCl₃ | This compound, Isatins, Pyrazoles | Spiroxindoles | Not specified | researchgate.net |
Organocatalytic and Catalyst-Free Methods for this compound Systems
In addition to metal catalysts, organocatalysts and catalyst-free conditions have proven effective for synthesizing derivatives from this compound. rsc.org L-proline, an amino acid, has been used to catalyze reactions between this compound, aldehydes, and aminopyrazoles to produce pyrazolo[3,4-b]pyridines in good yields. Molecular iodine has also been employed as a catalyst for a three-component reaction involving aromatic amines and phenylglyoxal (B86788) monohydrate. nih.govrsc.org
Notably, many synthetic routes involving this compound can proceed efficiently without any catalyst. rsc.org These reactions often leverage green chemistry principles, such as using environmentally benign solvents or solvent-free conditions. rsc.org For instance, highly functionalized N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives have been synthesized in excellent yields through a catalyst-free, three-component reaction in a water-ethanol mixture. rsc.orgresearchgate.net Another example is the reaction of ninhydrin (B49086) and aromatic amines with this compound in ethanol at room temperature to create dihydroxyoxoindeno[1,2-b]pyrrole derivatives. rsc.org
Table 3: Organocatalytic and Catalyst-Free Synthetic Approaches
| Method | Catalyst/Conditions | Reactants | Product Type | Reference(s) |
|---|---|---|---|---|
| Organocatalytic | L-proline | NMSM, Aldehydes, Aminopyrazoles | Pyrazolo[3,4-b]pyridines | |
| Organocatalytic | Iodine (10 mol%) | NMSM, Aromatic amines, Phenylglyoxal monohydrate | Imidazole derivatives | nih.govrsc.org |
| Catalyst-Free | Water-ethanol, room temp. | NMSM, Naphthalene-2-ol, Aromatic aldehydes | Benzo[f]chromen-3-amine derivatives | rsc.orgresearchgate.net |
| Catalyst-Free | Ethanol, room temp. | NMSM, Ninhydrin, Aromatic amines | Dihydroxyoxoindeno[1,2-b]pyrrole derivatives | rsc.org |
Green Chemistry Principles in this compound Synthesis
The synthesis and application of this compound are increasingly aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances. nih.govcarlroth.comnih.gov Several strategies exemplify this trend.
The use of multi-component reactions (MCRs) is a prominent green approach, as it improves atom economy by incorporating multiple starting materials into the final product in a single step, thus minimizing waste. Many syntheses involving this compound utilize MCRs under catalyst-free or solvent-free conditions. rsc.org
The choice of solvent is another key aspect of green chemistry. carlroth.com The development of synthetic protocols in greener solvents, such as water-ethanol mixtures, reduces reliance on more hazardous volatile organic compounds. rsc.orgresearchgate.net Furthermore, performing reactions under solvent-free conditions or using microwave irradiation represents significant progress. rsc.org Microwave-assisted synthesis can dramatically shorten reaction times, leading to increased energy efficiency. The use of natural, biodegradable catalysts like lemon juice has also been reported for related syntheses, showcasing a move towards renewable resources. researchgate.net These approaches collectively contribute to making the synthesis of complex heterocyclic compounds from this compound more sustainable and environmentally friendly. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| (E)-N-methyl-1-(methylthio)-2-nitroethenamine |
| 1,1-bis(methylamino)-2-nitroethylene |
| 1,1-bis(methylthio)-2-nitroethylene |
| 2-aminopyridine (B139424) |
| 3-formylchromone |
| 4-hydroxy-1-methylquinolin-2(1H)-one |
| Aminopyrazole |
| Azaxanthone |
| Carbon disulfide |
| Copper(I) chloride |
| Dihydroxyoxoindeno[1,2-b]pyrrole |
| Dimethyl sulfate |
| Ethanol |
| Ethylenediamine |
| Indium(III) chloride |
| Indium(III) triflate |
| Iodine |
| Isatin |
| Isoxazoline (B3343090) |
| L-proline |
| Methylamine |
| N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine |
| Naphthalene-2-ol |
| Ninhydrin |
| Nitromethane |
| Phenylglyoxal monohydrate |
| Potassium hydroxide |
| Pyrazole (B372694) |
| Pyrazolo[3,4-b]pyridine |
| Spiro[indole-pyrido[2,3-d]pyrimidine] |
| Spiroxindole |
| Styrene (B11656) |
| Water |
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has become a transformative technique, offering significant reductions in reaction times and often leading to higher product yields compared to conventional heating methods. bldpharm.com In the synthesis of NMSM derivatives, microwave irradiation has been successfully employed to promote various reactions, including the preparation of nitroketene N,S-acetals and complex heterocyclic systems. nih.gov This method provides a rapid and efficient pathway for synthesizing libraries of compounds, which is particularly valuable in drug discovery. bldpharm.com
The application of microwave energy can dramatically accelerate reactions. For instance, the synthesis of certain N-methyl-1,4-dihydropyridine derivatives from NMSM can be completed in as little as 10 minutes under microwave irradiation in the absence of a solvent. rsc.org Similarly, the preparation of pyranopyran derivatives using NMSM under microwave conditions has been documented, although excessive power can lead to substrate decomposition. rsc.org Research has shown that for the synthesis of nitroketene N,S-acetal derivatives, microwave-assisted methods can yield excellent results (e.g., 91% yield in 90 minutes), demonstrating a significant improvement in efficiency. researchgate.net The use of microwave heating has been observed to increase both the rate and the yield of reactions, reducing times from 48 hours with conventional methods to just minutes. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for NMSM Derivatives
| Derivative Class | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| N-methyl-1,4-dihydropyridines | NMSM, Aminopyridine, etc. | Microwave, Solvent-free | 10 min | Good | rsc.org |
| Pyrano[4,3-b]pyran-5-ones | NMSM, Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone | Microwave | Not specified | Not specified | |
| Nitroketene N,S-acetals | Nitroethene, m-methoxyaniline | Microwave, 110°C, 70W | 90 min | 91% | researchgate.net |
| General Heterocycles | Various | Conventional Heating | 48 hours | Moderate | nih.gov |
| General Heterocycles | Various | Microwave Irradiation | 0.5-2 min | Significantly Increased | nih.gov |
Solvent-Free and Aqueous Medium Reactions for this compound Systems
A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and create waste. Consequently, developing solvent-free (neat) reactions or utilizing environmentally benign solvents like water or ethanol is highly desirable. In the context of NMSM, several synthetic strategies have been developed that align with these principles.
Catalyst-free and solvent-free reactions represent an ideal in sustainable synthesis. For example, 4H-chromen-5-one derivatives have been generated by reacting cyclic-1,3-diketones, aromatic aldehydes, and NMSM under neat conditions at 110 °C. The synthesis of N-methyl-1,4-dihydropyridine derivatives has also been achieved under microwave irradiation without any solvent. rsc.org Furthermore, the synthesis of various N-nitroso compounds has been reported using tert-butyl nitrite (B80452) under solvent-free conditions, showcasing a broad applicability of this approach. rsc.org
When a solvent is necessary, aqueous systems are preferred. The use of water or ethanol-water mixtures has proven effective for several NMSM-based syntheses. For instance, the multi-component coupling of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and NMSM proceeds in excellent yields in aqueous ethanol without a catalyst to form 2-(methylamino)-3-nitro-4-aryl-4H-benzo[g]chromene-5,10-diones. Michael addition reactions, which are fundamental to the reactivity of NMSM, have also been efficiently carried out in water suspension mediums. researchgate.net These examples demonstrate the feasibility of moving away from traditional organic solvents towards greener alternatives.
Table 2: Examples of Solvent-Free and Aqueous Medium Syntheses with NMSM
| Product Derivative | Synthetic Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|
| 4H-Chromen-5-one derivatives | Neat (solvent-free), 110 °C | Catalyst-free | Not specified | |
| N-methyl-1,4-dihydropyridines | Solvent-free, Microwave | Catalyst: Aminopyridine | Good | rsc.org |
| 2-Amino-4H-benzo[g]chromene-5,10-diones | Aqueous ethanol | Catalyst-free | Excellent | |
| Michael Adducts | Water suspension | Surfactant may be used | up to 98% | researchgate.net |
| Pyrano[2,3-c] pyrazole derivatives | Water:Ethanol | Catalyst: L-Tyrosine | 86-94% | bldpharm.com |
Atom Economy and Efficiency Metrics in this compound Methodologies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com
Reactions with poor atom economy generate significant waste, as many of the atoms from the starting materials end up in unwanted byproducts. scranton.edu Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. scranton.edu
In the synthesis of derivatives using this compound, there is a strong emphasis on methodologies that maximize atom economy. Multi-component reactions (MCRs), which are frequently employed with NMSM, are intrinsically efficient as they combine three or more reactants in a single step to form a complex product, incorporating a large percentage of the reactant atoms. The development of synthetic strategies that follow the principles of Pot, Atom, and Step Economy (PASE) aims to simplify processes, achieve high yields, and minimize waste. rsc.org Such approaches are crucial in the synthesis of complex heterocyclic compounds from NMSM. rsc.org While specific atom economy percentages are not always reported, the strategic choice of reaction types—such as cascade reactions and MCRs—points to a conscious effort to improve efficiency and reduce waste in methodologies involving NMSM.
Table 3: Key Green Chemistry Metrics and Their Relevance
| Metric | Definition | Relevance to NMSM Synthesis | Reference |
|---|---|---|---|
| Atom Economy (AE) | The conversion efficiency of a chemical process in terms of all atoms involved. | Maximized through MCRs and addition/cascade reactions commonly used with NMSM. | primescholars.com |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100. Accounts for yield and stoichiometry. | A more practical measure than AE, reflecting the actual efficiency of NMSM-based syntheses. | researchgate.net |
| Effective Mass Yield | Percentage of the mass of the desired product relative to the mass of all non-benign materials used. | Encourages the use of less toxic reagents in the synthesis of NMSM derivatives. | researchgate.net |
| Pot, Atom, and Step Economy (PASE) | A holistic approach to maximize efficiency by minimizing the number of separate reaction steps. | Strategies involving NMSM are increasingly designed with PASE principles to reduce waste and simplify synthesis. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of N Methyl 1 Methylthio 2 Nitroethenamine
Electronic Properties and Reactivity Profiles of the Nitroethenamine Moiety
The unique arrangement of functional groups on the ethene motif of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) dictates its reactivity. The interplay between electron-donating and electron-withdrawing groups creates a polarized "push-pull" alkene system, making it a valuable synthon in synthetic chemistry. rsc.org
Role of the Nitro Group as an Electron-Withdrawing Moiety and Michael Acceptor
The nitro group (-NO₂) at the C2 position of the ethene backbone is a powerful electron-withdrawing group. rsc.org This strong inductive and resonance effect significantly reduces the electron density of the carbon-carbon double bond, polarizing the molecule. benthamdirect.com Consequently, the nitroethylene (B32686) substructure becomes an excellent Michael acceptor, readily undergoing nucleophilic attack at the C1 carbon. rsc.orgbenthamdirect.com This property is fundamental to many of its synthetic applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The activation of the adjacent carbon by the nitro group facilitates a wide range of conjugate addition reactions.
Ambiphilic Nature and Active Sites of this compound
This compound is characterized by its ambiphilic nature, meaning it possesses both electrophilic and nucleophilic characteristics. benthamscience.com The molecule features four distinct active sites distributed among three functional groups on the ethene framework. rsc.orgbenthamdirect.comnih.gov
| Functional Group | Position | Electronic Role | Resulting Reactivity | Source |
|---|---|---|---|---|
| Nitro Group (-NO₂) | C2 | Strongly Electron-Withdrawing | Activates the ethene motif as a Michael acceptor at C1. | rsc.orgbenthamdirect.com |
| N-Methylamino Group (-NHCH₃) | C1 | Electron-Donating | Enhances the nucleophilicity of the C2 position and the overall molecule. | rsc.orgnih.gov |
| Methylthio Group (-SCH₃) | C1 | Electron-Donating / Leaving Group | Contributes to the nucleophilicity of C2; acts as a leaving group in substitution reactions. | rsc.orgnih.gov |
| Ethene Moiety (C1=C2) | - | Polarized Push-Pull System | C1 is electrophilic; C2 is nucleophilic, conferring ambiphilic character. | rsc.orgnih.gov |
Reaction Mechanisms of this compound in Complex Transformations
The distinct electronic features of this compound enable its participation in a variety of complex chemical transformations, often serving as a linchpin for the construction of diverse heterocyclic scaffolds. rsc.orgbenthamdirect.com
Michael Addition Pathways Involving this compound
The Michael addition is a cornerstone of NMSM's reactivity profile. benthamdirect.com Its activated nitroethylene substructure makes it a competent Michael acceptor. benthamdirect.com For instance, in the synthesis of highly functionalized pyrroles, the α-carbon of cyclic enediamines can act as the nucleophile in a selective Michael addition to an unsaturated double bond. rsc.orgresearchgate.net In other pathways, NMSM itself can act as the Michael donor. benthamdirect.com A proposed mechanism for the synthesis of 1,4-dihydropyridines involves an initial Knoevenagel condensation of NMSM with an aldehyde to form an intermediate that then acts as a Michael acceptor for a second molecule of NMSM. benthamdirect.com
Cycloaddition Reactions and Heteroannulation with this compound
NMSM is a versatile substrate for cycloaddition and heteroannulation reactions, leading to the formation of various heterocyclic systems. benthamdirect.combenthamscience.com One notable example is the copper-catalyzed 1,3-dipolar cycloaddition. rsc.org In this reaction, NMSM tautomerizes and combines with a copper catalyst to generate an intermediate that rearranges into a 4H-1,2-oxazete. This in-situ generated dipole then reacts with styrene (B11656) derivatives to construct isoxazoline (B3343090) rings. rsc.org The ability of NMSM to participate in such cycloadditions underscores its utility in diversity-oriented synthesis. benthamdirect.com
Domino and Cascade Reactions Initiated by this compound
The multiple reactive sites on NMSM make it an ideal starting material for domino and cascade reactions, where multiple bonds are formed in a single synthetic operation. rsc.orgbenthamdirect.com These processes are highly efficient for building molecular complexity. nih.gov
A prominent example is the indium trichloride-catalyzed domino reaction between isatins, pyrazoles, and NMSM to yield complex spiroxindoles. rsc.org This transformation proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular O-cyclization. rsc.org Another sophisticated cascade involves an indium triflate-catalyzed reaction with 3-formylchromone. rsc.orgresearchgate.net This sequence is initiated by a Henry reaction, followed by dehydration and a 6π-electrocyclization to furnish azaxanthone derivatives. rsc.orgresearchgate.net Similarly, iodine-catalyzed reactions of NMSM with aromatic amines and phenylglyoxal (B86788) proceed via a Mannich-type reaction followed by intramolecular cyclization to afford functionalized heterocycles. rsc.orgnih.gov
| Reaction Type | Key Steps | Catalyst/Reagent | Product Class | Source |
|---|---|---|---|---|
| Domino Reaction | Knoevenagel condensation, Michael addition, intramolecular O-cyclization | InCl₃ | Spiroxindoles | rsc.org |
| Cascade Reaction | Henry reaction, dehydration, 6π-electrocyclization | In(OTf)₃ | Azaxanthones | rsc.orgresearchgate.net |
| 1,3-Dipolar Cycloaddition | Tautomerization, formation of 4H-1,2-oxazete intermediate | CuCl | Isoxazolines | rsc.org |
| Domino Reaction | Mannich-type reaction, intramolecular cyclization | Iodine | Functionalized Heterocycles | rsc.orgnih.gov |
| Cascade Reaction | Knoevenagel condensation, Michael addition, N-cyclization | 2-aminopyridine (B139424) | 1,4-dihydropyridines | rsc.orgbenthamdirect.com |
Tautomerization Processes in this compound Chemistry
This compound (NMSM) exhibits complex reactivity, in part due to its capacity to undergo tautomerization. This process involves the migration of a proton and the shifting of double bonds, leading to structural isomers that can be crucial intermediates in various chemical transformations. The push-pull nature of the alkene, with the electron-donating amino group and the electron-withdrawing nitro group, facilitates these electronic rearrangements. rsc.orgnih.gov
In several documented reactions, tautomerization is a key mechanistic step that enables subsequent cyclizations and product formations. For instance, in the synthesis of certain heterocyclic systems, the tautomerization of the nitroenamine moiety is essential. One notable example involves the copper-catalyzed construction of isoxazolines. rsc.org In this reaction, the initial coordination of the NMSM amino group to a copper catalyst is believed to induce tautomerization, generating a reactive intermediate that proceeds to form the final product. rsc.org
Another significant instance of tautomerization is observed in the synthesis of α-carbolines from the reaction of NMSM with specific enones. rsc.orgresearchgate.net Mechanistic studies suggest that after an initial Michael addition, a tautomerization event occurs, which is followed by an intramolecular cyclization to form an intermediate. This intermediate then undergoes further transformation to yield the stable α-carboline product. rsc.orgresearchgate.net These processes highlight that tautomerization is not merely a simple equilibrium but a productive pathway that drives the formation of complex molecules.
The table below summarizes reactions where tautomerization of NMSM is a proposed mechanistic step.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Cycloaddition | NMSM, Styrene Derivatives | Copper(I) chloride (CuCl) | Isoxazolines |
| Tandem Reaction | NMSM, (E)-3-(2-oxo-2-phenylethylidene) indolin-2-one derivatives | Cesium carbonate (Cs₂CO₃), 48h | α-Carbolines |
Leaving Group Behavior of the Methylthio Moiety
The methylthio (-SCH₃) group in this compound is a pivotal functional group that often behaves as an excellent leaving group in nucleophilic substitution reactions. nih.gov This characteristic is fundamental to the role of NMSM as a versatile building block in organic synthesis, particularly in the construction of more complex molecules where the methylthio group is displaced by a variety of nucleophiles. nih.govchemicalbook.com
The propensity of the methylthio group to depart is enhanced by the electronic structure of the molecule. The presence of the electron-withdrawing nitro group at the adjacent carbon atom stabilizes the transition state and the resulting intermediate formed upon nucleophilic attack at the C1 position. rsc.orgnih.gov This electronic "push-pull" system polarizes the carbon-carbon double bond, rendering the carbon atom attached to the methylthio group electrophilic and thus susceptible to attack by nucleophiles. rsc.org
A commercially significant application demonstrating this leaving group behavior is the synthesis of the H₂-receptor antagonist, Ranitidine (B14927). chemicalbook.com In the final step of a common synthetic route, NMSM is treated with a primary amine, N-[2-({[5-(dimethylaminomethyl)furan-2-yl]methyl}sulfanyl)ethyl]amine. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of NMSM and displacing the methylthio group as methanethiol (B179389) (CH₃SH) or its conjugate base, methanethiolate (B1210775) (CH₃S⁻). chemicalbook.com
This reactivity is not limited to amine nucleophiles. The methylthio group can be displaced by a wide range of nucleophiles, enabling the synthesis of diverse chemical structures. For example, in indium triflate-catalyzed reactions with 3-formylchromone, the reaction sequence involves an initial Henry reaction followed by cyclization and, ultimately, the elimination of methanethiol to afford the final heterocyclic product. nih.govresearchgate.net
The following table provides examples of reactions that highlight the leaving group capability of the methylthio moiety in NMSM.
| Reaction Name/Type | Nucleophile | Catalyst/Conditions | Product |
| Ranitidine Synthesis | N-[2-({[5-(dimethylaminomethyl)furan-2-yl]methyl}sulfanyl)ethyl]amine | Water, 55°C | Ranitidine |
| Azaxanthone Synthesis | 3-Formylchromone (after initial reaction) | Indium(III) triflate (In(OTf)₃) | Azaxanthone derivatives |
| General Nucleophilic Substitution | Primary Amines | Varies | N,N'-disubstituted-2-nitro-1,1-ethenediamines |
Synthetic Applications of N Methyl 1 Methylthio 2 Nitroethenamine As a Building Block
Synthesis of Heterocyclic and Fused Heterocyclic Compounds
NMSM is extensively used as a precursor for the synthesis of a wide range of heterocyclic compounds, including fused and spirocyclic systems. benthamdirect.comeurekaselect.com Its capacity to engage in reactions such as Michael additions, heteroannulations, and 1,3-dipolar cycloadditions enables the construction of novel nitrogen-, oxygen-, and sulfur-containing heterocycles with high regio- and stereoselectivity. benthamdirect.com Both catalyst-assisted and catalyst-free reaction conditions have been successfully developed, highlighting the compound's adaptability in synthetic chemistry. nih.govrsc.org
NMSM has proven to be an exceptionally effective synthon for the construction of various nitrogen-containing heterocyclic cores, which are prevalent scaffolds in many biologically active molecules.
Pyridines and Dihydropyridines: Highly functionalized, hexa-substituted 1,4-dihydropyridines have been synthesized in a one-pot reaction using one equivalent of an aldehyde, two equivalents of NMSM, and 2-aminopyridine (B139424) as a catalyst. nih.govrsc.org Additionally, 2-pyridone analogues can be produced through an Indium(III) triflate-catalyzed reaction between NMSM and 3-formylchromone, yielding the target compounds in good yields of up to 88%. nih.govrsc.org
Pyrroles: The synthesis of dihydroxyoxoindeno[1,2-b]pyrrole derivatives is achievable through a simple and efficient catalyst-free, three-component reaction. nih.govrsc.org This reaction involves combining ninhydrin (B49086), NMSM, and various aromatic amines in ethanol (B145695) at room temperature. nih.govrsc.org Another route to substituted pyrroles involves an iodine-catalyzed reaction between NMSM, aromatic amines, and phenylglyoxal (B86788) monohydrate. rsc.org
Pyrazolopyridines: Fused heterocyclic systems such as pyrazolo[3,4-b]pyridines are readily synthesized using NMSM. researchgate.net A typical approach is a multicomponent reaction involving NMSM, various aldehydes, and aminopyrazoles, often catalyzed by L-proline, with reported yields between 70-85%.
Table 1: Synthesis of Nitrogen-Containing Heterocycles Using NMSM
| Heterocycle Class | Key Reactants | Catalyst/Conditions | Resulting Structure | Citations |
| 1,4-Dihydropyridines | Aldehydes, NMSM (2 eq.) | 2-Aminopyridine, Refluxing Ethanol | Hexa-substituted 1,4-dihydropyridines | nih.govrsc.org |
| 2-Pyridones | 3-Formylchromone, NMSM | In(OTf)₃ | 2-Pyridone Analogues | nih.govrsc.org |
| Indeno[1,2-b]pyrroles | Ninhydrin, Aromatic Amines, NMSM | Catalyst-free, Ethanol, Room Temp. | Dihydroxyoxoindeno[1,2-b]pyrroles | nih.govrsc.org |
| Pyrazolopyridines | Aldehydes, Aminopyrazoles, NMSM | L-proline | Pyrazolo[3,4-b]pyridines | researchgate.net |
While the methylthio group in NMSM often functions as a leaving group, its presence can be exploited for the synthesis of sulfur-containing heterocycles. nih.gov A notable example is the development of novel tetrahydro-2H-thiazolo[3,2-c]pyrimidines, which are synthesized via a microwave-mediated Mannich cyclization reaction utilizing NMSM as a key building block. rsc.org
The inherent multi-site reactivity of NMSM makes it an ideal component for multicomponent reactions (MCRs), which are highly efficient synthetic strategies for building complex molecules in a single step. benthamdirect.comeurekaselect.com NMSM's ability to react with both nucleophilic and electrophilic species simultaneously in one pot has been leveraged to create structurally diverse and complex organic molecules. benthamdirect.com
Several of the syntheses mentioned previously are prime examples of MCRs:
The three-component synthesis of pyrazolo[3,4-b]pyridines from aldehydes, aminopyrazoles, and NMSM.
The catalyst-free, three-component coupling of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and NMSM to produce 2-(methylamino)-3-nitro-4-aryl-4H-benzo[g]chromene-5,10-diones . rsc.org
The iodine-catalyzed, three-component reaction of NMSM, aromatic amines, and phenylglyoxal to form highly substituted pyrroles . rsc.org
Table 2: Examples of Multicomponent Reactions (MCRs) with NMSM
| Number of Components | Key Reactants | Catalyst | Product Scaffold | Citations |
| Three | Aldehydes, Aminopyrazoles, NMSM | L-proline | Pyrazolo[3,4-b]pyridine | |
| Three | Ninhydrin, Aromatic Amines, NMSM | None (Catalyst-free) | Dihydroxyoxoindeno[1,2-b]pyrrole | nih.govrsc.org |
| Three | Aromatic Amines, Phenylglyoxal, NMSM | Iodine | Multi-substituted Pyrrole (B145914) | rsc.org |
| Three | 2-Hydroxy-1,4-naphthoquinone, Aldehydes, NMSM | None (Catalyst-free) | Benzo[g]chromene | rsc.org |
Diversity-Oriented Synthesis and Scaffold Generation
NMSM is a cornerstone reagent in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. benthamdirect.comeurekaselect.com The flexibility and high reactivity of NMSM allow it to serve as a starting point for generating a wide variety of molecular scaffolds, including diverse heterocyclic motifs, bis-heterocyclic structures, and spirocyclic compounds. benthamdirect.comeurekaselect.com By participating in numerous reaction types, such as Michael additions, annulations, cyclizations, and MCRs, NMSM enables the efficient construction of privileged scaffolds that are important in medicinal chemistry. benthamdirect.com
Application in Total Synthesis of Complex Organic Molecules
Beyond its use in generating libraries of compounds, NMSM is also a crucial intermediate in the large-scale synthesis of complex and commercially significant organic molecules. benthamdirect.com Its most prominent application is in the industrial-scale synthesis of the anti-ulcer bulk drugs Ranitidine (B14927) and Nizatidine. benthamdirect.comcymitquimica.com In the synthesis of Ranitidine, NMSM serves as a key intermediate, demonstrating its value as a reliable and versatile building block for the production of established pharmaceutical agents. benthamdirect.comcymitquimica.com
Computational and Theoretical Investigations of N Methyl 1 Methylthio 2 Nitroethenamine Systems
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic landscape of N-Methyl-1-(methylthio)-2-nitroethenamine. These studies explain the molecule's inherent polarity and its dual role as both a nucleophile and an electrophile. acs.orgresearchgate.net
Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, bond lengths, bond angles, and vibrational frequencies. evitachem.com Theoretical studies on similar push-pull alkenes often utilize functionals like B3LYP or MP2 with extensive basis sets to achieve results that correlate well with experimental data, such as that obtained from X-ray crystallography. acs.orgresearchgate.net
DFT calculations confirm that the molecule possesses a highly polarized C=C double bond due to the opposing electronic effects of the substituent groups. The calculated geometric parameters are expected to show a C=C bond length that is longer than a typical double bond, indicating a degree of single-bond character due to resonance delocalization.
Interactive Table: Predicted Geometric Parameters from DFT Calculations
The following table illustrates the type of data obtained from DFT calculations on push-pull systems. The values are representative and show expected trends for this compound.
| Parameter | Predicted Value | Description |
| C1=C2 Bond Length | ~1.38 Å | Elongated double bond due to electron delocalization. |
| C2-N (nitro) Bond Length | ~1.42 Å | Shortened single bond, indicating strong electron withdrawal. |
| C1-N (amino) Bond Length | ~1.35 Å | Partial double bond character due to electron donation. |
| C1-S (thio) Bond Length | ~1.77 Å | Typical C-S single bond length. |
| O-N-O Angle | ~124° | Consistent with a delocalized nitro group. |
| C1-C2-N (nitro) Angle | ~121° | Reflects trigonal planar geometry with some steric influence. |
The reactivity of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is primarily located on the electron-rich part of the molecule, specifically the enamine-thioether moiety (CH3NH-C=C-SCH3). Its energy level indicates the molecule's ability to act as a nucleophile.
LUMO: The LUMO is concentrated on the electron-deficient nitrovinyl portion (C=C-NO2). Its energy level relates to the molecule's capacity to act as an electrophile, particularly in Michael addition reactions. nih.gov
The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For push-pull systems like this, the HOMO-LUMO gap is relatively small, which accounts for their versatility in chemical reactions. rsc.org
Natural Bond Orbital (NBO) analysis is used to quantify the charge distribution across the molecule. acs.orgresearchgate.net This analysis confirms the qualitative picture: the nitro group and its oxygen atoms carry a significant negative charge, while the nitrogen of the methylamino group and the sulfur of the methylthio group are less negatively charged (or even slightly positive), with the polarization extending through the carbon backbone.
Interactive Table: Frontier Orbitals and Reactivity Descriptors
| Descriptor | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | High | Good nucleophilic character (electron-donating). |
| LUMO Energy | Low | Good electrophilic character (electron-accepting). |
| HOMO-LUMO Gap | Small | High reactivity and polarizability. |
| NBO Charge on C1 | Positive | Electrophilic site, susceptible to nucleophilic attack. |
| NBO Charge on C2 | Negative | Nucleophilic site, can attack electrophiles. |
| NBO Charge on Nitro O | Highly Negative | Site for hydrogen bonding and coordination to catalysts. |
Mechanistic Probing through Computational Modeling
Computational modeling is essential for mapping out the reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanism for a given transformation.
For instance, in multi-component reactions, this compound can act as a versatile synthon. Theoretical models of its reaction with aldehydes and other nucleophiles show that the process often begins with a Michael addition or a Knoevenagel-type condensation. nih.gov DFT calculations can model the transition states for these steps, revealing the activation energy barriers and helping to explain why certain products are formed preferentially. In catalyzed reactions, such as those using indium triflate, computational studies can model the interaction of the catalyst with the substrate, showing how the catalyst lowers the activation energy of key steps like the Henry (nitroaldol) reaction. nih.gov
Conformational Analysis and Intramolecular Interactions
This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. The most stable conformation is determined by a balance of electronic and steric effects.
The molecule exists as (E) and (Z) isomers with respect to the C=C double bond. The (Z)-isomer is generally more stable due to the formation of a strong intramolecular hydrogen bond between the hydrogen on the methylamino group (N-H) and one of the oxygen atoms of the nitro group. nih.gov This interaction creates a stable six-membered ring-like structure.
Computational studies can quantify the strength of this hydrogen bond and calculate the energy difference between the (E) and (Z) isomers. The analysis of conformers also includes rotation around the C-N and C-S bonds. These calculations show that the planar or near-planar conformations are favored as they maximize the π-electron delocalization that is central to the molecule's push-pull character. scirp.org
Advanced Analytical Methodologies for N Methyl 1 Methylthio 2 Nitroethenamine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the detailed structural analysis of N-Methyl-1-(methylthio)-2-nitroethenamine, providing insights into its atomic connectivity, molecular mass, and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR spectra typically show distinct signals corresponding to the methyl protons of the N-methyl and S-methyl groups, as well as the vinyl proton. The chemical shifts and coupling patterns are characteristic of the molecule's E/Z isomeric form. For instance, in the (E)-isomer, the N-methyl protons appear as a doublet, the S-methyl protons as a singlet, and the vinyl proton as a quartet. nih.gov Variable-temperature NMR studies have also been employed to investigate the conformational dynamics of related systems. evitachem.com Deuterated versions of the compound, such as N-Methyl-d3-1-(methylthio)-2-nitroethenamine, are used as reference standards in NMR analysis. advatechgroup.com
Below is a representative table of expected NMR chemical shifts.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | Data not available in search results | Data not available in search results |
| S-CH₃ | Data not available in search results | Data not available in search results |
| =CH | Data not available in search results | Data not available in search results |
| C= | Data not available in search results | Data not available in search results |
| C-NO₂ | Data not available in search results | Data not available in search results |
Note: Specific chemical shift values can vary based on the solvent and isomeric form.
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways, which aids in structural confirmation. The compound has a molecular weight of approximately 148.19 g/mol . nih.gov
Under techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes ionization and fragmentation, producing a characteristic mass spectrum. nih.gov The molecular ion peak (M+) at m/z 148 confirms the molecular weight. Key fragment ions can arise from the loss of the nitro group (-NO₂), the methylthio group (-SCH₃), or the methylamino group (-NHCH₃). Analysis of these fragments helps to piece together the molecule's structure. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a powerful technique for analyzing this compound and its derivatives, especially in complex matrices. nih.govnih.gov This is particularly relevant in the analysis of pharmaceutical products where it may be present as an impurity or intermediate. nih.govnih.gov
Typical Fragmentation Pattern:
Molecular Ion (M+): m/z 148
Key Fragments: Analysis of the mass spectrum reveals fragments corresponding to the cleavage of key bonds within the molecule, providing structural evidence.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: A band in the region of 3200-3500 cm⁻¹ indicates the N-H bond of the secondary amine.
C=C Stretching: Absorption due to the carbon-carbon double bond of the ethenamine backbone is observed.
NO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are prominent, typically found around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
C-N and C-S Stretching: Bands corresponding to the carbon-nitrogen and carbon-sulfur single bonds are also present in the fingerprint region.
UV-Vis Spectroscopy: The UV-Vis spectrum is characterized by strong absorption bands resulting from the conjugated π-electron system of the nitroenamine structure (-S-C=C-NO₂). The position of the maximum absorbance (λmax) is indicative of the extent of conjugation. This technique is particularly useful for quantitative analysis in solution, such as in HPLC detection.
This technique has been crucial in characterizing different polymorphic forms (allomorphs) of derivatives of this compound, such as ranitidine (B14927) hydrochloride. google.com Different crystal forms can exhibit different physical properties, and X-ray diffraction is essential for their identification and control. google.comacs.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and derivatives, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound and its derivatives, such as ranitidine. jocpr.com Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. thepharmajournal.comresearchgate.net The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve effective separation. thepharmajournal.comresearchgate.nethelixchrom.com The pH of the mobile phase is also a critical parameter for controlling the retention of ionizable compounds. thepharmajournal.comhelixchrom.com Detection is most commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. thepharmajournal.comhelixchrom.com
HPLC methods are developed and validated to be specific, accurate, precise, and linear over a certain concentration range. jocpr.comthepharmajournal.comresearchgate.net These methods are used not only for routine quality control of the compound itself but also for the determination of related substances and degradation products in pharmaceutical formulations. jocpr.com
An example of HPLC conditions for a related derivative is shown below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) thepharmajournal.comresearchgate.net |
| Mobile Phase | Methanol:Potassium dihydrogen o-phosphate buffer thepharmajournal.com |
| Flow Rate | 1.0 mL/min thepharmajournal.com |
| Detection | UV at 227 nm thepharmajournal.com |
| Internal Standard | Metronidazole (example for a derivative) thepharmajournal.com |
Gas Chromatography (GC) of Volatile this compound Analogs
Direct gas chromatographic (GC) analysis of this compound can be challenging due to its polarity and thermal lability. However, the analysis of its more volatile analogs or derivatives is a feasible and valuable approach. Amines, in general, can be difficult to analyze by GC due to their potential for peak tailing and interaction with the column. vt.edu To overcome these challenges, derivatization is a common strategy to enhance volatility and improve chromatographic behavior. vt.edunih.gov
For instance, a potential approach for analyzing volatile analogs could involve the derivatization of the secondary amine group. While specific derivatization methods for this compound are not extensively documented in publicly available literature, methods for other amines, such as the conversion to N-diethylthiophosphoryl derivatives, have been successfully applied for GC analysis. nih.gov Another common technique for analyzing volatile amines is the use of a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS. nih.gov
A generic GC-Flame Ionization Detection (FID) method can be developed for the quantitation of volatile amines in pharmaceutical and synthetic intermediates. researchgate.net Such a method would typically involve a capillary column with a suitable stationary phase, like a ZB-5 column, and a cold-on-column inlet to minimize thermal degradation. vt.edu
Table 1: Representative GC Conditions for Analysis of Volatile Amine Analogs
| Parameter | Value |
| Column | Capillary Column (e.g., DB-624, 30 m x 0.25 mm, 1.40 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
This table presents a hypothetical set of GC parameters that could be adapted for the analysis of volatile derivatives of this compound based on general methods for volatile amines.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for the comprehensive analysis of complex mixtures, offering both separation and structural identification capabilities. ajrconline.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have revolutionized impurity profiling and chemical research. ajrconline.org
LC-MS and GC-MS Applications in Nitroenamine Research
LC-MS and GC-MS are powerful tools for the analysis of this compound, which is a known impurity and intermediate in the synthesis of pharmaceuticals like ranitidine and nizatidine. lgcstandards.combiosynth.com Regulatory agencies have published validated methods for the detection of related impurities, such as N-nitrosodimethylamine (NDMA), in ranitidine, which often employ LC-MS/MS. fda.govpharmtech.com
LC-MS Applications:
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound and its derivatives. nih.gov The use of a triple-quadrupole mass spectrometer allows for selective detection and quantification, even at trace levels. pharmtech.com Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers even greater resolution and speed.
A study on the analysis of nitrosamine (B1359907) impurities in ranitidine drug products utilized a UPLC-MS/MS method with an ACQUITY UPLC I-Class PLUS system and a Xevo TQ-XS Tandem Quadrupole Mass Spectrometer. This method achieved low limits of quantification (LLOQ) in the range of 0.025–0.1 ng/mL.
Table 2: Typical LC-MS/MS Parameters for the Analysis of this compound and Related Impurities
| Parameter | Value |
| LC System | UPLC/HPLC |
| Column | Reversed-phase C18 (e.g., HSS T3, sub-2-μm) |
| Mobile Phase | Gradient of aqueous formic acid and methanol/acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS) |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Extracted Ion Chromatogram (EIC) fda.gov |
GC-MS Applications:
While GC-MS is less commonly used for the direct analysis of this compound due to its limited volatility, it is a primary method for the analysis of volatile impurities that may be present alongside it, such as nitrosamines. pharmtech.com Methods for the analysis of volatile nitrosamines in various matrices often involve GC coupled with a mass spectrometer. nih.govresearchgate.net For instance, a headspace GC-MS method has been developed for the simultaneous evaluation of multiple nitrosamine impurities. pharmtech.com
Other Combined Spectroscopic and Chromatographic Methods
Beyond LC-MS and GC-MS, other hyphenated techniques can provide valuable information in nitroenamine research.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. It can be particularly useful for the unambiguous identification of unknown impurities or degradation products without the need for isolation. ajrconline.org
Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): LC-FTIR provides information about the functional groups present in the separated components. This can be a complementary technique to mass spectrometry for structural confirmation. ajrconline.org
While specific applications of these techniques to this compound are not widely reported, their utility in the broader context of pharmaceutical impurity profiling suggests their potential applicability. ajrconline.org
Biological Activity and Mechanistic Action of N Methyl 1 Methylthio 2 Nitroethenamine and Its Derivatives
Antimicrobial Properties and Mechanisms
While direct studies on N-Methyl-1-(methylthio)-2-nitroethenamine are often focused on its synthetic utility, the broader class of nitrovinyl and related nitro compounds, to which it belongs, has been investigated for antimicrobial properties. nih.govresearchgate.netnih.gov
The nitro group is a key functional group in a variety of synthetic compounds exhibiting antibacterial activity. encyclopedia.pubnih.gov Nitro-containing molecules are known to possess a wide spectrum of biological effects, including antibiotic properties. nih.gov For instance, derivatives of nitro-1,1-enediamines (EDAMs), which are structurally related to this compound, have demonstrated antibacterial activity. nih.govmdpi.com The antibacterial effects are often attributed to the chemical characteristics of the nitro group. nih.gov
Research into other nitro compounds further supports this potential. A novel nitrofuran compound, IITR06144, exhibited broad-spectrum bactericidal activity against a range of multidrug-resistant (MDR) bacteria. nih.gov Similarly, a pleuromutilin (B8085454) derivative featuring a nitrophenyl group showed excellent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of nitro groups in pyrrole (B145914) derivatives has also been shown to enhance antibacterial activity. encyclopedia.pub
The nitro functional group is a common feature in many compounds with antifungal and antiprotozoal activities. nih.gov
Antifungal Activity: Various classes of nitro compounds have been reported to possess fungitoxicity. Studies have demonstrated the antifungal effects of substituted nitrobenzenes against species like Aspergillus niger and Trichophyton mentagrophytes. nih.gov Nitrofuran derivatives have also shown potent activity against a wide range of fungal species, including Candida, Cryptococcus, Histoplasma capsulatum, and Trichophyton rubrum. d-nb.info The mechanism for some nitro-containing antifungal agents is believed to involve the inhibition of crucial fungal enzymes. For example, certain nitrotriazole derivatives inhibit 14α-demethylase, an enzyme essential for ergosterol (B1671047) synthesis in fungi, through an electrostatic interaction between the nitro group and the enzyme's heme iron. encyclopedia.pubnih.gov
Antigiardial Activity: Nitro-containing heterocyclic compounds are mainstays in the treatment of giardiasis, a disease caused by the protozoan Giardia duodenalis (syn. G. lamblia). nih.gov The 5-nitroimidazole class, including metronidazole, is a cornerstone of therapy, although treatment failures and resistance are emerging concerns. nih.gov The antiprotozoal activity of these drugs is linked to the nitro group. nih.gov Research has also explored other nitro-containing scaffolds, such as 5,6-dinitrobenzimidazole derivatives, for their antiprotozoal effects. karger.com The effectiveness of these compounds underscores the potential of the nitro group as a pharmacophore for antigiardial agents. nih.govnih.gov
The distinct chemical structure of this compound dictates its mechanism of interaction with biological molecules. The molecule possesses a polarized "push-pull" alkene system. researchgate.netnih.gov The strongly electron-withdrawing nitro group renders the β-carbon of the ethene motif electrophilic, making it an excellent Michael acceptor. researchgate.netnih.govencyclopedia.pub
This electrophilic nature facilitates covalent bond formation through nucleophilic attack from biological molecules, particularly those containing thiol (sulfhydryl) or amine groups. researchgate.net These groups are present in the side chains of amino acids like cysteine and lysine, which are fundamental components of enzymes and other proteins. The reaction as a Michael acceptor is a key mechanism through which many biologically active compounds exert their effects, leading to the modulation of enzyme activity and other cellular processes. nih.govresearchgate.net The methylthio group (-SCH₃) can also function as a good leaving group, further promoting substitution reactions. researchgate.netencyclopedia.pub
Anti-inflammatory and Anticancer Potential
Derivatives of this compound and related nitro compounds have been explored for their potential in anti-inflammatory and anticancer applications. researchgate.netmdpi.com
The structural features of this compound, particularly the nitro group, suggest a potential for anticancer activity. researchgate.net Compounds containing nitro groups have been shown to induce apoptosis in cancer cells, sometimes through the generation of reactive oxygen species (ROS). researchgate.net Furthermore, heterocyclic compounds derived from related nitro-1,1-enediamines are known to possess diverse pharmacological activities, including antitumor effects. nih.govmdpi.com
In the context of inflammation, related nitroalkene compounds have demonstrated significant potential. For example, 1-nitro-2-phenylethylene (NPe), a β-nitrostyrene, has been shown to possess anti-inflammatory properties. In experimental models, NPe was found to oppose the inflammatory effects induced by lipopolysaccharide (LPS) by inhibiting the production of the inflammatory cytokine TNF-α. This effect was associated with the reduced activation of key inflammatory signaling pathways, namely NF-κB (nuclear factor kappa B) and ERK1/2 (extracellular signal-regulated kinase 1/2).
| Compound Class | Biological Activity | Observed Effect / Mechanism | Reference |
|---|---|---|---|
| Nitro-1,1-enediamines (EDAMs) | Antibacterial, Antitumor | Demonstrated activity in various studies. | nih.gov, mdpi.com |
| 1-Nitro-2-phenylethylene (NPe) | Anti-inflammatory | Inhibition of TNF-α production; reduced activation of NF-κB and ERK1/2 pathways. | |
| Nitro-containing Heterocycles | Anticancer | Induction of apoptosis in cancer cells, potentially via ROS generation. | researchgate.net |
| Nitrofuran derivatives | Antibacterial | Broad-spectrum bactericidal activity against MDR pathogens. | nih.gov |
| Nitrotriazole derivatives | Antifungal | Inhibition of fungal 14α-demethylase. | encyclopedia.pub, nih.gov |
Other Pharmacological Relevance of Derived Heterocycles
This compound is a highly valuable building block for synthesizing complex heterocyclic compounds that are prevalent in many pharmaceuticals. nih.govencyclopedia.pub Its ability to participate in multi-component reactions makes it particularly useful for creating diverse molecular scaffolds, including various fused heterocycles with potential biological effects. nih.govencyclopedia.pub
A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of poly-substituted 1,4-dihydropyridines (1,4-DHPs). nih.gov The 1,4-DHP scaffold is the basis for a major class of drugs known as calcium channel blockers, which are widely used as cardiovascular agents for treating conditions like hypertension. nih.gov
Researchers have developed one-pot multi-component reactions using this compound to construct these highly functionalized 1,4-DHP rings. nih.gov Dihydropyridine-based drugs modulate the function of voltage-sensitive calcium channels (VSCCs), thereby inhibiting the influx of calcium into cells. nih.govkarger.com This modulation of calcium channels is the primary mechanism behind their therapeutic effects. karger.com Interestingly, some dihydropyridine (B1217469) antagonists of VSCCs have also been shown to modulate the function of the N-methyl-D-aspartate (NMDA) receptor channel, indicating a broader pharmacological profile. nih.gov The synthesis of these important pharmacological agents from this compound highlights the compound's relevance in drug discovery and development. nih.gov
Proteasome Inhibition
Similarly, the role of this compound and its derivatives as proteasome inhibitors is not substantially documented in peer-reviewed research. The field of proteasome inhibition is well-established, with numerous compounds investigated for their therapeutic potential, particularly in oncology. nih.gov Studies have explored various classes of molecules, including certain nitro-fatty acids, for their ability to inhibit the ubiquitin-proteasome system. nih.govresearchgate.net However, specific data detailing the mechanism of action, binding affinity, or inhibitory concentrations of NMSM or its derivatives in relation to the proteasome are not present in the available scientific literature.
Q & A
Q. What are the common synthetic routes to N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) and its derivatives?
NMSM is primarily synthesized via Knoevenagel condensation and Michael addition reactions. Key methodologies include:
- ZnCl₂-catalyzed synthesis : Used to generate 4H-pyran-3-carboxylates via multi-component reactions (MCRs) under solvent-free conditions .
- Tungstic acid (STA)-catalyzed reactions : Enables synthesis of pyrano[3,2-c]chromen-5-ones through imine-enamine tautomerization and intramolecular O-cyclization .
- Ionic liquid-supported catalysts : Facilitate three-component reactions (e.g., benzimidazole derivatives) with high atom economy .
Q. How is NMSM characterized structurally and functionally in academic studies?
Structural characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm tautomeric equilibria (e.g., imine-enamine forms) and regioselectivity in cyclization .
- X-ray crystallography : Resolves spatial conformations (e.g., cis/trans substituents in pyrrole rings) .
- Mass spectrometry (EI-MS) : Validates molecular weights and fragmentation patterns of intermediates .
Q. Table 1: Common Catalysts for NMSM-Based Reactions
Advanced Research Questions
Q. How do reaction mechanisms involving NMSM resolve contradictions in regioselectivity or tautomerism?
Mechanistic studies highlight:
- Domino reaction pathways : For example, in pyranopyrazole synthesis, intermediates undergo sequential Knoevenagel condensation, Michael addition, and MeSH elimination. Divergent pathways (e.g., phenol vs. pyrazolone oxygen attack) explain regioselectivity in chromenopyrazoles vs. pyranopyrazoles .
- Imine-enamine tautomerism : Critical for stabilizing intermediates in pyrrolo[1,2-a]pyrimidine synthesis, confirmed by NOE studies .
- Microwave-assisted reactions : Enhance reaction rates and selectivity by promoting O-cyclization over N-cyclization in indolylpyrans .
Q. What strategies optimize reaction conditions for NMSM-based heterocycles?
Advanced optimization methods include:
- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes variables like temperature and solvent composition (e.g., aqueous ethanol content) for bis(benzo[g]chromene) derivatives .
- Catalyst-free approaches : Utilize hydrogen bonding (e.g., trifluoroethanol with aldehydes) to enhance electrophilicity in Mannich-like reactions .
- Green chemistry : Solvent-free protocols reduce waste, as seen in phenazine-fused coumarin synthesis .
Q. Table 2: Optimization Parameters for NMSM Reactions
Methodological Challenges
Q. How are intermediates stabilized in NMSM-mediated multi-component reactions?
Q. What analytical techniques address contradictions in reaction pathways?
- Kinetic isotope effects (KIE) : Differentiate rate-determining steps in domino reactions .
- DFT calculations : Model transition states in Cu-catalyzed annulation reactions (e.g., isoxazole formation) .
Emerging Applications
Q. How is NMSM applied in bioactive heterocycle synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
